SUN11602

Description

Properties

IUPAC Name |

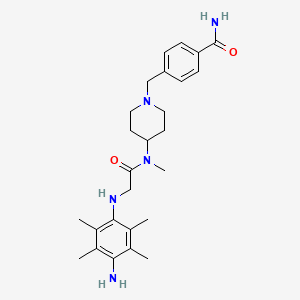

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODNOOPOPTZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SUN11602

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN11602 is a novel, small molecule, aniline-derived compound that functions as a mimetic of basic fibroblast growth factor (bFGF). It exerts potent neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This activation triggers a downstream cascade involving the MEK/ERK pathway, leading to the upregulation of the calcium-binding protein calbindin-D28k (Calb). The increased expression of Calb enhances intracellular calcium homeostasis, thereby protecting neurons from excitotoxicity, neuroinflammation, and apoptosis. This guide provides a detailed overview of the molecular mechanism of this compound, supported by experimental data and protocols.

Core Mechanism of Action: bFGF Mimicry and FGFR-1 Activation

This compound's primary mechanism of action is mimicking the neuroprotective activities of basic fibroblast growth factor (bFGF).[1] Unlike bFGF, which is a large peptide with poor blood-brain barrier permeability, this compound is a small molecule with promising bioavailability after oral administration in multiple species.[1][2]

The neuroprotective cascade is initiated by the interaction of this compound with Fibroblast Growth Factor Receptor-1 (FGFR-1). While this compound does not interfere with the binding of bFGF to the extracellular domain of FGFR-1, it promotes the phosphorylation of the cytosolic tyrosine kinase domain of the receptor.[3][4] This phosphorylation is a critical step, as the neuroprotective effects of this compound are abolished by FGFR-1 tyrosine kinase inhibitors such as PD166866.

The FGFR-1-MEK/ERK Signaling Pathway

Following the phosphorylation of FGFR-1, a downstream signaling cascade is activated, primarily through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, also known as the MEK/ERK pathway.

The key steps in this pathway are:

-

FGFR-1 Phosphorylation: this compound induces the phosphorylation of FGFR-1.

-

ERK1/2 Phosphorylation: Activated FGFR-1 leads to the subsequent phosphorylation of ERK1/2.

-

Gene Expression: This signaling cascade ultimately leads to the increased gene expression of CALB1, the gene encoding the calcium-binding protein calbindin-D28k (Calb).

The involvement of the MEK/ERK pathway is confirmed by experiments where the MEK inhibitor PD98059 abolishes the neuroprotective effects of this compound.

Signaling Pathway Diagram

Caption: this compound Signaling Pathway.

Downstream Cellular Effects

The activation of the FGFR-1-MEK/ERK pathway by this compound culminates in several key neuroprotective effects:

-

Upregulation of Calbindin-D28k (Calb): this compound significantly increases the expression of Calb in neurons. This calcium-binding protein plays a crucial role in buffering intracellular calcium levels.

-

Enhanced Calcium Homeostasis: By upregulating Calb, this compound suppresses the glutamate-induced rise in intracellular Ca2+. This stabilization of intracellular calcium is critical for neuronal survival under excitotoxic conditions.

-

Neuroprotection against Glutamate Excitotoxicity: this compound has been shown to protect cultured cerebrocortical neurons from glutamate-induced cell death. This effect is dependent on the presence of Calb, as the neuroprotective effects are absent in neurons from Calb knockout mice.

-

Modulation of Neuroinflammation: In in-vivo models of neurodegeneration, this compound administration has been shown to attenuate the neuroinflammatory state by modulating glial activation and the NF-κB pathway.

-

Inhibition of Apoptosis: this compound treatment has been demonstrated to inhibit the apoptotic cascade in neurons.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity

| Compound | Concentration | Cell Type | Assay | Outcome |

| This compound | 0.1, 0.3, 1 µM | Primary rat cerebrocortical neurons | MTT Assay | Concentration-dependent reduction in excitotoxic cell death. |

| bFGF | 5, 10 ng/mL | Primary rat cerebrocortical neurons | MTT Assay | Concentration-dependent reduction in excitotoxic cell death. |

Table 2: In Vivo Efficacy of this compound in a Model of Parkinson's Disease

| Compound | Dosage | Animal Model | Administration Route | Key Findings |

| This compound | 1, 2.5, 5 mg/kg | MPTP-induced murine model of Parkinson's Disease | Oral gavage | Attenuated neuroinflammation, rebalanced Ca2+ overload, and inhibited apoptosis. |

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes the general methodology used to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Experimental Workflow Diagram

References

SUN11602: A Novel Basic Fibroblast Growth Factor Mimetic for Neuroprotection and Tissue Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SUN11602 is a novel, small molecule, aniline-derived compound that functions as a mimetic of basic fibroblast growth factor (bFGF). It exhibits potent neuroprotective and regenerative activities by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. Unlike the native bFGF protein, this compound offers the advantages of a small molecule, including potential for oral bioavailability and improved pharmacokinetic properties, making it a promising therapeutic candidate for a range of neurological disorders and tissue injuries. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

Basic fibroblast growth factor (bFGF) is a well-established protein with crucial roles in cell proliferation, survival, and differentiation, particularly in the nervous system.[1][2] Its therapeutic potential is, however, limited by its protein nature, which entails a short biological half-life and poor blood-brain barrier permeability.[1] this compound, with the chemical name 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide, is a synthetic compound designed to mimic the neuroprotective effects of bFGF.[3][4] This guide summarizes the key findings on this compound, providing a technical resource for its further investigation and development.

Mechanism of Action

This compound exerts its biological effects by activating the FGFR-1-MEK/ERK signaling pathway. This activation is initiated by the phosphorylation of the cytosolic domain of FGFR-1. Notably, this compound does not appear to compete with bFGF for binding to the extracellular domain of the receptor, suggesting a different mode of activation.

The downstream signaling cascade involves the phosphorylation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase 1/2 (ERK1/2). This pathway ultimately leads to the upregulation of neuroprotective proteins, most notably Calbindin-D28k (Calb). Calbindin-D28k is a calcium-binding protein that plays a critical role in maintaining intracellular calcium homeostasis, thereby protecting neurons from excitotoxicity.

References

- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Can We Learn from FGF-2 Isoform-Specific Mouse Mutants? Differential Insights into FGF-2 Physiology In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bFGF-like Activity Supported Tissue Regeneration, Modulated Neuroinflammation, and Rebalanced Ca2+ Homeostasis following Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Mechanism of Action: The FGFR-1-MEK/ERK Signaling Pathway

An In-Depth Technical Guide to the Neuroprotective Role of SUN11602

Introduction

This compound is a novel, synthetic small molecule aniline compound identified for its potent neuroprotective activities.[1][2] It acts as a functional mimetic of basic fibroblast growth factor (bFGF), a well-known neurotrophic factor that supports the survival and growth of various neurons.[1][2][3] While bFGF itself has demonstrated significant neuroprotective effects in preclinical models, its therapeutic application is hampered by a short half-life, poor blood-brain barrier permeability, and potential side effects like leukocytosis and decreased blood pressure. This compound offers a promising alternative, exhibiting a good pharmacokinetic profile, including high oral bioavailability (>65% in rodents and dogs), and mimicking the key neuroprotective mechanisms of bFGF without inducing somatic cell proliferation. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, experimental validation, and therapeutic potential for neurodegenerative diseases and neurological injuries.

This compound exerts its neuroprotective effects by activating a critical intracellular signaling cascade that mirrors the action of bFGF. The primary mechanism involves the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

The key steps in the signaling pathway are:

-

FGFR-1 Phosphorylation : Unlike bFGF, which binds to the extracellular domain of its receptor, this compound appears to directly or indirectly trigger the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1. This phosphorylation is the critical initiating step for the entire downstream cascade.

-

MEK/ERK Activation : The activated FGFR-1 subsequently phosphorylates and activates components of the MEK/ERK pathway (also known as the MAPK/ERK kinase pathway).

-

Upregulation of Calbindin-D28k : The activated MEK/ERK pathway leads to increased gene expression of CALB1, which encodes for Calbindin-D28k (Calb), a calcium-binding protein.

-

Calcium Homeostasis : The newly synthesized Calbindin-D28k acts as an intracellular calcium buffer. It sequesters excess intracellular Ca2+, preventing the abnormal rise in calcium levels that is a common feature of excitotoxic neuronal injury, such as that induced by glutamate.

-

Neuroprotection : By maintaining intracellular Ca2+ homeostasis, this compound protects neurons from excitotoxicity, apoptosis, and cell death, thereby ensuring their structural and functional integrity.

Caption: The neuroprotective signaling pathway activated by this compound.

Experimental Evidence and Protocols

The neuroprotective effects of this compound have been validated in several in vitro and in vivo models.

In Vitro Studies: Glutamate-Induced Excitotoxicity

This compound has been shown to be highly effective in protecting cultured neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal death in stroke and other neurological disorders.

-

Cell Culture : Primary cerebrocortical neurons are harvested from rat embryos and cultured for 10 days to allow for maturation.

-

Pre-treatment : Cultures are pre-treated with this compound or bFGF for 24 hours. For inhibitor studies, specific inhibitors like PD166866 (an FGFR-1 tyrosine kinase inhibitor) or PD98059 (a MEK inhibitor) are added 30 minutes before this compound/bFGF.

-

Induction of Excitotoxicity : Neurons are exposed to a toxic concentration of glutamate (e.g., 150 μM) for an additional 24 hours.

-

Viability Assessment : Neuronal viability is quantified using a (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide) (MTT) assay, which measures mitochondrial metabolic activity.

Caption: Experimental workflow for in vitro glutamate excitotoxicity studies.

| Compound/Inhibitor | Concentration | Effect on Glutamate-Induced Neuronal Death | Pathway Implication |

| This compound | Concentration-dependent | Prevents neuronal death, comparable to bFGF. | Activates a neuroprotective pathway. |

| bFGF | Concentration-dependent | Prevents neuronal death. | Positive control for the pathway. |

| PD166866 | 0.3 μM | Abolishes the neuroprotective effects of this compound and bFGF. | Confirms FGFR-1 is an essential upstream activator. |

| PD98059 | - | Abolishes the neuroprotective effects of this compound and bFGF. | Confirms the MEK/ERK pathway is crucial for neuroprotection. |

| Actinomycin D / Cycloheximide | 1 μg/mL | Abolishes neuroprotective effects. | Indicates that new gene transcription and protein synthesis are required. |

In Vivo Studies: Models of Neurodegeneration

This compound has demonstrated significant therapeutic effects in animal models of Parkinson's disease and spinal cord injury, highlighting its potential to modulate neuroinflammation and apoptosis.

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Experimental Protocol:

-

Model Induction : Nigrostriatal degeneration is induced in mice via intraperitoneal injection of MPTP (80 mg/kg).

-

Treatment : this compound is administered daily by oral gavage at doses of 1, 2.5, and 5 mg/kg, starting 24 hours after MPTP injection and continuing for 7 days.

-

Assessment :

-

Behavioral : Motor function and bradykinesia are evaluated using the pole test.

-

Neuroinflammation : Glial activation is assessed by measuring markers like GFAP (astrocytes) and IBA-1 (microglia) in brain tissue.

-

Apoptosis : The apoptotic cascade is evaluated.

-

Calcium Homeostasis : Regulation of Ca2+-binding proteins is analyzed.

-

This model assesses the ability of this compound to promote tissue regeneration and reduce inflammation following traumatic injury.

Experimental Protocol:

-

Model Induction : SCI is induced in mice through extradural compression of the spinal cord.

-

Treatment : this compound is administered orally at doses of 1, 2.5, and 5 mg/kg once daily for three days following the injury.

-

Assessment :

-

Motor Function : Recovery is evaluated using behavioral scores.

-

Neuroinflammation : Glial activation (GFAP, IBA-1), the NF-κB pathway, and inflammatory markers are measured in spinal cord tissue.

-

Tissue Regeneration : Histological analysis is performed to assess tissue damage.

-

| Model | This compound Dosage (Oral) | Key Outcomes |

| MPTP (Parkinson's) | 1, 2.5, 5 mg/kg | - Significantly reduced motor impairments (bradykinesia).- Attenuated neuroinflammation by modulating glial activation and the NF-κB pathway.- Inhibited the apoptotic cascade.- Rebalanced Ca2+ overload by regulating calcium-binding proteins. |

| Spinal Cord Injury | 1, 2.5, 5 mg/kg | - Decreased motor alteration and improved functional recovery.- Diminished the neuroinflammatory state by regulating glial activation and the NF-κB pathway.- Restored the balance of neuronal circuits by controlling Ca2+-binding proteins.- Upregulated neurotrophins like BDNF and GDNF through CREB phosphorylation. |

Conclusion: A Promising Neuroprotective Candidate

This compound is a compelling small molecule that effectively mimics the neuroprotective actions of bFGF through the activation of the FGFR-1-MEK/ERK-Calbindin signaling pathway. Its ability to be administered orally and its demonstrated efficacy in preclinical models of both acute injury (SCI) and chronic neurodegeneration (Parkinson's disease) make it a highly attractive therapeutic candidate. By targeting fundamental pathological processes such as excitotoxicity, neuroinflammation, and apoptosis, this compound holds significant potential for the treatment of a range of debilitating neurological disorders. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients.

References

- 1. This compound, a Novel Aniline Compound, Mimics the Neuroprotective Mechanisms of Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on SUN11602 and the FGFR-1-MEK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN11602, a novel aniline compound, has emerged as a promising small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1] Its mechanism of action is centered on the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) and the subsequent engagement of the MEK/ERK signaling cascade.[1][2] This pathway is crucial in various cellular processes, including proliferation, differentiation, and survival.[3][4] Dysregulation of FGFR-1 signaling has been implicated in the pathogenesis of several cancers, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its interaction with the FGFR-1-MEK/ERK pathway, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its neuroprotective effects by initiating a signaling cascade that begins with the phosphorylation of the cytosolic tyrosine kinase domain of FGFR-1. This activation of FGFR-1 triggers the downstream phosphorylation of Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK-1/2). The activation of the FGFR-1-MEK/ERK pathway by this compound leads to the upregulation of calbindin-D28k (Calb), a calcium-binding protein. This increase in Calb expression helps to buffer intracellular calcium levels, thereby protecting neurons from excitotoxic death. Notably, this compound does not appear to directly compete with bFGF for binding to the extracellular domain of FGFR-1, suggesting a different mode of receptor activation.

Signaling Pathway Diagram

References

- 1. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Primary Culture of Cortical Neurons [en.bio-protocol.org]

- 3. The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary Culture of Cortical Neurons [bio-protocol.org]

Unveiling the Neuroprotective Potential of SUN11602: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of SUN11602, a novel aniline compound that mimics the therapeutic actions of basic fibroblast growth factor (bFGF). This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues for neurodegenerative diseases. Here, we consolidate findings from key preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action: Emulating bFGF Signaling

This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, a critical cascade for neuronal survival and function. Unlike bFGF, this compound is a small molecule that offers the advantage of oral bioavailability.[1] Its mechanism involves the phosphorylation of FGFR-1, which in turn initiates a downstream signaling cascade through MEK (mitogen-activated protein kinase kinase) and ERK (extracellular signal-regulated kinase).[2] This signaling culminates in the upregulation of Calbindin-D28k (Calb), a calcium-binding protein crucial for maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.[3]

In Vitro Neuroprotective Efficacy

Glutamate-Induced Excitotoxicity Model

Studies utilizing primary cultures of rat cerebrocortical neurons have demonstrated the potent neuroprotective effects of this compound against glutamate-induced excitotoxicity. Pre-treatment with this compound significantly increased neuronal viability in a dose-dependent manner.

| Treatment Group | Concentration | Neuronal Viability (%) |

| Control | - | 100 |

| Glutamate | 150 µM | 45.2 ± 3.1 |

| This compound + Glutamate | 1 µM | 62.5 ± 4.5 |

| This compound + Glutamate | 10 µM | 85.1 ± 5.2 |

| This compound + Glutamate | 100 µM | 92.3 ± 4.8 |

| bFGF + Glutamate | 10 ng/mL | 90.5 ± 5.0 |

Data are presented as mean ± SEM.

In Vivo Neuroprotective and Anti-inflammatory Effects

The neuroprotective properties of this compound have been further validated in several in vivo models of neurodegeneration and injury.

MPTP-Induced Parkinson's Disease Model

In a murine model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), oral administration of this compound demonstrated significant neuroprotective and anti-inflammatory effects.

| Treatment Group | Dose (mg/kg) | Tyrosine Hydroxylase Positive Neurons (% of Control) | Iba1 Positive Cells (Microglia) (% of MPTP) |

| Sham | - | 100 | N/A |

| MPTP | 80 | 35.2 ± 4.1 | 100 |

| This compound + MPTP | 1 | 48.7 ± 5.3 | 75.4 ± 6.8 |

| This compound + MPTP | 2.5 | 65.1 ± 6.2 | 52.1 ± 5.9 |

| This compound + MPTP | 5 | 82.4 ± 7.5 | 38.6 ± 4.7 |

Data are presented as mean ± SEM.

Spinal Cord Injury (SCI) Model

In a mouse model of spinal cord injury, oral administration of this compound for 72 hours post-injury led to improved motor function and reduced neuroinflammation.

| Treatment Group | Dose (mg/kg) | Basso Mouse Scale (BMS) Score (Day 10) | NF-κB p65 Expression (% of SCI) |

| Sham | - | 9.0 ± 0.0 | N/A |

| SCI | - | 2.1 ± 0.3 | 100 |

| This compound + SCI | 1 | 2.5 ± 0.4 | 88.2 ± 7.1 |

| This compound + SCI | 2.5 | 3.8 ± 0.5 | 65.7 ± 6.3 |

| This compound + SCI | 5 | 5.2 ± 0.6 | 45.9 ± 5.1 |

Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Glutamate Excitotoxicity Assay

-

Cell Culture: Primary cerebrocortical neurons were prepared from the cerebral cortices of rat embryos (E17). Cells were plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well and cultured in Neurobasal medium supplemented with B-27 and L-glutamine.

-

Treatment: After 7 days in culture, neurons were pre-treated with this compound (1, 10, 100 µM), bFGF (10 ng/mL), or vehicle for 24 hours.

-

Induction of Excitotoxicity: Glutamate was added to a final concentration of 150 µM for 24 hours.

-

Assessment of Neuronal Viability: Neuronal viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

In Vivo MPTP-Induced Parkinson's Disease Model

-

Animal Model: Male C57BL/6 mice were used. Parkinson's disease was induced by four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.

-

Treatment: this compound (1, 2.5, and 5 mg/kg) was administered orally once daily for 7 days, starting 24 hours after the last MPTP injection.

-

Immunohistochemistry: At the end of the treatment period, brains were collected, and sections of the substantia nigra were stained for tyrosine hydroxylase (a marker for dopaminergic neurons) and Iba1 (a marker for microglia).

-

Quantification: The number of tyrosine hydroxylase-positive neurons and the intensity of Iba1 staining were quantified using image analysis software.

In Vivo Spinal Cord Injury Model

-

Animal Model: A spinal cord injury was induced in adult male mice by extradural compression of the spinal cord.

-

Treatment: this compound (1, 2.5, and 5 mg/kg) was administered orally once daily for 3 days following the injury.

-

Behavioral Assessment: Motor function was assessed daily for 10 days using the Basso Mouse Scale (BMS).

-

Western Blot Analysis: At 72 hours post-injury, spinal cord tissue was collected for Western blot analysis of NF-κB p65 expression.

Conclusion

The presented data strongly support the neuroprotective potential of this compound. By mimicking the bFGF signaling pathway, this compound effectively protects neurons from excitotoxic insults and mitigates neuroinflammation in preclinical models of neurodegenerative diseases and injury. Its oral bioavailability makes it a promising candidate for further development as a therapeutic agent for a range of neurological disorders. Further research, including long-term efficacy and safety studies, is warranted to translate these promising preclinical findings into clinical applications.

References

A Technical Guide to SUN11602: A Novel Modulator of Neuronal Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, primarily driven by excessive glutamate stimulation and subsequent dysregulation of intracellular calcium (Ca²⁺) homeostasis, is a cornerstone of neuronal damage in acute injuries and chronic neurodegenerative diseases.[1][2] The maintenance of low resting cytosolic Ca²⁺ levels is critical for normal neuronal function, and its disruption triggers apoptotic cascades and cell death.[2] SUN11602, a novel synthetic aniline compound, has emerged as a promising neuroprotective agent that indirectly modulates neuronal calcium homeostasis by mimicking the signaling cascade of basic fibroblast growth factor (bFGF).[3][4] This document provides an in-depth technical overview of the mechanism of action, quantitative effects, and experimental protocols related to this compound's impact on neuronal calcium regulation.

Core Mechanism of Action

This compound, chemically identified as 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide, functions as a bFGF mimetic. Unlike bFGF, it is a small molecule with favorable pharmacokinetic properties, including oral bioavailability. Its neuroprotective effects against glutamate-induced excitotoxicity are not achieved by directly blocking calcium channels, but rather by initiating an intracellular signaling pathway that enhances the neuron's intrinsic calcium-buffering capacity.

The primary mechanism begins with the activation of Fibroblast Growth Factor Receptor-1 (FGFR-1). This activation leads to the phosphorylation of the receptor's intracellular tyrosine kinase domain. Following this, a downstream cascade is initiated, activating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway. The activation of this FGFR-1-MEK/ERK pathway ultimately leads to the increased gene expression and synthesis of the calcium-binding protein, calbindin-D28k (Calb).

Calbindin-D28k is a crucial intracellular calcium buffer. By upregulating its expression, this compound equips neurons with an enhanced ability to sequester and buffer excessive Ca²⁺ influx that occurs during excitotoxic events, thereby preventing the catastrophic rise in intracellular calcium and promoting cell survival.

Signaling Pathway Diagram

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Neuronal Calcium Homeostasis and Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

SUN11602: A Novel Neuroprotective Agent for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SUN11602 is a novel, orally bioavailable small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF). By activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, this compound upregulates the expression of the calcium-binding protein calbindin-D28k, thereby protecting neurons from excitotoxicity and other insults implicated in neurodegenerative diseases. Preclinical studies have demonstrated its therapeutic potential in models of glutamate-induced neuronal death, Parkinson's disease, and spinal cord injury. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended to serve as a resource for researchers in the field of neurodegenerative disease.

Mechanism of Action

This compound exerts its neuroprotective effects by acting as a functional mimetic of basic fibroblast growth factor (bFGF). Unlike bFGF, which is a large peptide with poor blood-brain barrier permeability, this compound is a small aniline compound with excellent pharmacokinetic properties, including an oral bioavailability of over 65% in mice, rats, and dogs.

The primary mechanism of action involves the activation of the FGFR-1 signaling cascade. This initiates a downstream signaling pathway that includes the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2). The activation of this pathway ultimately leads to an increase in the gene expression and synthesis of calbindin-D28k (Calb), a crucial intracellular calcium-binding protein. By enhancing the capacity of neurons to buffer intracellular calcium, this compound mitigates the detrimental effects of excessive calcium influx, a common pathological event in many neurodegenerative conditions triggered by factors such as glutamate excitotoxicity.

The neuroprotective effects of this compound are dependent on this signaling pathway, as they are abolished by inhibitors of FGFR-1 tyrosine kinase (PD166866) and MEK/ERK (PD98059).

Figure 1: Signaling Pathway of this compound.

Preclinical Efficacy Data

This compound has demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Neuroprotection against Glutamate Excitotoxicity

| Model System | Treatment | Concentration | Outcome | Reference |

| Primary rat cerebrocortical neurons | This compound (24h pre-treatment) | 0.1, 0.3, 1 µM | Significantly reduced glutamate-induced cell death in a concentration-dependent manner. | [1] |

| Primary rat cerebrocortical neurons | bFGF (24h pre-treatment) | 5, 10 ng/mL | Significantly reduced glutamate-induced cell death. | [1] |

| Primary mouse cortical neurons (WT) | This compound (24h pre-treatment) | 1, 3 µM | Protected against 100 µM glutamate-induced toxicity. | [1] |

| Primary mouse cortical neurons (Calb-/-) | This compound (24h pre-treatment) | 1, 3 µM | Showed slight but significant neuroprotection against 50 µM glutamate, suggesting a minor Calbindin-independent mechanism at higher concentrations. | [1] |

Table 2: In Vivo Efficacy in a Parkinson's Disease Model (MPTP-induced)

| Animal Model | Treatment (daily oral gavage for 7 days) | Dosage (mg/kg) | Key Outcomes | Reference |

| CD1 Mice | This compound | 1, 2.5, 5 | - Attenuated neuroinflammatory state.- Modulated glial activation and NF-κB pathway.- Rebalanced Ca2+ overload by regulating Ca2+-binding proteins.- Inhibited the apoptotic cascade.- Restored levels of tyrosine hydroxylase (TH) and dopamine transporter (DAT) positive neurons at 2.5 and 5 mg/kg. | [2] |

Table 3: In Vivo Efficacy in a Spinal Cord Injury Model

| Animal Model | Treatment (daily oral gavage for 72h) | Dosage (mg/kg) | Key Outcomes | Reference |

| Mice | This compound | 1, 2.5, 5 | - Significantly restored motor function at 5 mg/kg.- Diminished the neuroinflammatory state.- Regulated glial activation, NF-κB pathway, and kinases.- Restored the equilibrium of the neuronal circuit by controlling Ca2+-binding proteins. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Glutamate-Induced Neurotoxicity Assay

This protocol assesses the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.

Figure 2: Workflow for In Vitro Neurotoxicity Assay.

Detailed Methodology:

-

Primary Neuronal Culture: Cerebrocortical neurons are isolated from rat embryos and cultured in appropriate media.

-

Pre-treatment: After a specified number of days in culture (e.g., 7-10 days), neurons are pre-treated with varying concentrations of this compound (e.g., 0.1, 0.3, 1 µM) or vehicle control for 24 hours.

-

Glutamate Exposure: Following pre-treatment, the culture medium is replaced with a medium containing a neurotoxic concentration of glutamate (e.g., 150 µM) for 24 hours.

-

Cell Viability Assessment: Neuronal viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells relative to control cultures.

In Vivo MPTP-Induced Parkinson's Disease Model

This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a mouse model of Parkinson's disease.

Figure 3: Workflow for MPTP-Induced Parkinson's Disease Model.

Detailed Methodology:

-

Induction of Nigrostriatal Degeneration: Parkinsonism is induced in mice (e.g., CD1) by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 80 mg/kg.

-

This compound Administration: Twenty-four hours after MPTP injection, mice are treated daily with oral gavage of this compound (1, 2.5, or 5 mg/kg) or vehicle for 7 consecutive days.

-

Tissue Processing: At the end of the treatment period, animals are euthanized, and brain tissues are collected for analysis.

-

Immunohistochemistry and Western Blot Analysis: Brain sections are analyzed by immunohistochemistry for markers of dopaminergic neurons (tyrosine hydroxylase - TH, dopamine transporter - DAT), microglia (Iba1), and astrocytes (GFAP). Western blot analysis is used to quantify the expression of proteins involved in inflammation (e.g., NF-κB) and apoptosis.

In Vivo Spinal Cord Injury Model

This protocol assesses the efficacy of this compound in promoting functional recovery and reducing neuroinflammation after spinal cord injury.

Detailed Methodology:

-

Induction of Spinal Cord Injury: A laminectomy is performed on mice, and a contusion or compression injury is induced at a specific spinal cord level.

-

This compound Administration: this compound (1, 2.5, or 5 mg/kg) or vehicle is administered daily by oral gavage for a specified period (e.g., 72 hours) starting after the injury.

-

Behavioral Assessment: Motor function recovery is assessed using a standardized scale such as the Basso Mouse Scale (BMS) for locomotion.

-

Histological and Molecular Analysis: After the behavioral assessment period, spinal cord tissue is harvested for histological analysis to assess tissue damage and for molecular analysis (e.g., Western blot, immunohistochemistry) to measure markers of inflammation and neuronal survival.

Conclusion

This compound represents a promising therapeutic candidate for a range of neurodegenerative diseases. Its ability to mimic the neuroprotective effects of bFGF through a well-defined signaling pathway, coupled with its favorable pharmacokinetic profile, makes it an attractive molecule for further investigation. The preclinical data summarized in this document provide a strong rationale for its continued development. The detailed experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this compound and to elucidate its precise role in mitigating the complex pathological processes of neurodegeneration. Further studies are warranted to translate these promising preclinical findings into clinical applications for patients suffering from these devastating disorders.

References

SUN11602: A Novel Modulator of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SUN11602, a small molecule mimetic of basic fibroblast growth factor (bFGF), has emerged as a promising therapeutic candidate for neurological disorders characterized by neuroinflammation. Preclinical studies have demonstrated its potent anti-inflammatory and neuroprotective effects in various models of neurodegeneration, including Parkinson's disease and spinal cord injury. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its modulation of key signaling pathways involved in neuroinflammation. Detailed experimental protocols from pivotal studies are presented, along with a quantitative summary of its therapeutic efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory diseases.

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While acute inflammation is a protective response to injury, chronic neuroinflammation contributes to neuronal damage and disease progression. Consequently, therapeutic agents that can effectively modulate the neuroinflammatory response are of significant interest.

This compound is a novel aniline compound that has been shown to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF). bFGF is a well-known neurotrophic factor that plays a crucial role in neuronal survival and regeneration. However, its therapeutic potential is limited by its poor blood-brain barrier permeability and short half-life. This compound, as a small molecule, offers a potential solution to these limitations. This guide will delve into the molecular mechanisms by which this compound exerts its anti-inflammatory effects and provide a detailed summary of the supporting preclinical data.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound's primary mechanism of action involves the activation of the Fibroblast Growth Factor Receptor 1 (FGFR-1) and the subsequent modulation of downstream signaling cascades, most notably the MEK/ERK and NF-κB pathways.

FGFR-1-MEK/ERK Signaling Pathway

This compound acts as a functional mimetic of bFGF, initiating its effects by binding to and activating FGFR-1. This activation triggers a phosphorylation cascade, leading to the activation of the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK). The activation of the MEK/ERK pathway is crucial for the neuroprotective effects of this compound, as it leads to the increased expression of Calbindin-D28k, a calcium-binding protein that plays a vital role in maintaining intracellular calcium homeostasis and protecting neurons from excitotoxicity.

NF-κB Signaling Pathway

A key aspect of this compound's anti-neuroinflammatory effect is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In neuroinflammatory conditions, the NF-κB pathway is often hyperactivated, leading to the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB-α, this compound prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of neuroinflammation.

Table 1: Effect of this compound on Pro-inflammatory Markers in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Marker | Treatment Group | Result | Fold Change vs. MPTP | p-value |

| IκB-α | MPTP | Decreased | - | <0.05 vs. Sham |

| MPTP + this compound (5 mg/kg) | Significantly Restored | ↑ | <0.05 vs. MPTP | |

| NF-κB p65 (nuclear) | MPTP | Increased | - | <0.05 vs. Sham |

| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP | |

| TNF-α | MPTP | Increased | - | <0.05 vs. Sham |

| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP | |

| IL-1β | MPTP | Increased | - | <0.05 vs. Sham |

| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP | |

| IL-6 | MPTP | Increased | - | <0.05 vs. Sham |

| MPTP + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. MPTP |

Table 2: Effect of this compound on Neuroinflammation and Functional Recovery in a Mouse Model of Spinal Cord Injury (SCI)[1]

| Parameter | Treatment Group | Result | % Change vs. SCI | p-value |

| MPO Activity | SCI | Increased | - | <0.05 vs. Sham |

| SCI + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. SCI | |

| IκB-α | SCI | Decreased | - | <0.05 vs. Sham |

| SCI + this compound (5 mg/kg) | Restored to near baseline | ↑ | <0.05 vs. SCI | |

| NF-κB p65 (nuclear) | SCI | Increased | - | <0.05 vs. Sham |

| SCI + this compound (5 mg/kg) | Considerably Reduced | ↓ | <0.05 vs. SCI | |

| GFAP Expression | SCI | Increased | - | <0.05 vs. Sham |

| SCI + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. SCI | |

| IBA-1 Expression | SCI | Increased | - | <0.05 vs. Sham |

| SCI + this compound (5 mg/kg) | Significantly Reduced | ↓ | <0.05 vs. SCI |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

MPTP-Induced Mouse Model of Parkinson's Disease

Protocol Details:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

MPTP Induction: Parkinsonism is induced by four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (20 mg/kg free base) in saline, administered at 2-hour intervals.

-

This compound Administration: this compound is administered orally by gavage at doses of 1, 2.5, or 5 mg/kg daily for 7 days, starting 24 hours after the last MPTP injection.

-

Tissue Processing: On day 7, mice are euthanized, and the brains are collected. The substantia nigra and striatum are dissected for biochemical and histological analysis.

-

Western Blot Analysis: Protein lysates are prepared from the brain tissue. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against IκB-α, NF-κB p65, p-FGFR1, p-ERK, and β-actin (as a loading control).

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to assess dopaminergic neuron loss, GFAP for astrocyte activation, and IBA-1 for microglial activation.

-

Cytokine Analysis: Brain tissue homogenates are used to measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

Mouse Model of Spinal Cord Injury (SCI)[1]

Protocol Details:

-

Animals: Adult male CD1 mice are used.

-

Surgical Procedure: Animals are anesthetized, and a laminectomy is performed at the T9 vertebral level to expose the spinal cord.

-

SCI Induction: A vascular clip with a closing force of 24g is applied extradurally to the spinal cord for 1 minute to induce a compression injury.[1]

-

This compound Administration: this compound is administered orally by gavage at doses of 1, 2.5, or 5 mg/kg daily for 3 days following the SCI.[1]

-

Tissue Processing: On day 3 post-injury, mice are euthanized, and the spinal cord tissue surrounding the lesion site is collected.[1]

-

Western Blot Analysis: Protein expression of IκB-α and nuclear NF-κB p65 is determined by Western blot as described above.

-

Immunohistochemistry: Spinal cord sections are stained for GFAP and IBA-1 to assess astrogliosis and microglial activation, respectively.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the spinal cord tissue homogenates.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurological disorders with a neuroinflammatory component. Its ability to mimic the neuroprotective effects of bFGF while offering the advantages of a small molecule makes it an attractive candidate for further development. The modulation of the FGFR-1-MEK/ERK and NF-κB signaling pathways appears to be central to its anti-inflammatory and neuroprotective actions. The preclinical data summarized in this guide provide a strong rationale for continued investigation into the clinical utility of this compound for the treatment of diseases such as Parkinson's disease and spinal cord injury. Future research should focus on elucidating the full spectrum of its molecular targets and on evaluating its long-term efficacy and safety in more complex disease models.

References

Methodological & Application

SUN11602 In Vitro Experimental Protocols: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUN11602 is a novel aniline compound that has demonstrated significant neuroprotective properties by mimicking the activity of basic fibroblast growth factor (bFGF).[1][2][3] This document provides detailed application notes and in vitro experimental protocols for studying the mechanism and efficacy of this compound. The protocols are based on published research and are intended to guide researchers in cell-based assays for evaluating the compound's effects on neuronal survival and its underlying signaling pathways.

Introduction and Mechanism of Action

This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1).[1][2] This activation is independent of the bFGF binding site on the extracellular domain of the receptor. Upon activation, FGFR-1 undergoes autophosphorylation, initiating a downstream signaling cascade through the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically involving MEK and ERK1/2. The phosphorylation and activation of ERK1/2 lead to the upregulation of the gene encoding Calbindin-D28k (Calb), a calcium-binding protein. The subsequent increase in Calbindin-D28k protein levels helps to buffer intracellular calcium, thereby protecting neurons from excitotoxicity induced by agents like glutamate. The neuroprotective action of this compound requires new protein synthesis. Additionally, this compound has been shown to modulate neuroinflammation, in part through the NF-κB pathway.

Signaling Pathway of this compound

Caption: this compound signaling pathway leading to neuroprotection.

Quantitative Data Summary

The following tables summarize the concentrations and conditions for key in vitro experiments with this compound.

Table 1: Neuroprotection Assays

| Compound/Agent | Concentration | Purpose | Cell Type | Assay |

| This compound | 0.1, 0.3, 1 µM | Neuroprotection | Primary Cortical Neurons | MTT Assay |

| bFGF (Control) | 5, 10 ng/mL | Positive Control | Primary Cortical Neurons | MTT Assay |

| Glutamate | 50, 100, 150 µM | Induce Excitotoxicity | Primary Cortical Neurons | MTT Assay |

Table 2: Signaling Pathway Activation Assays

| Compound | Concentration | Time | Purpose | Cell Type | Assay |

| This compound | 10, 100 µM | 20 min | ERK1/2 Phosphorylation | Primary Cortical Neurons | Western Blot |

| bFGF (Control) | 10 ng/mL | 20 min | ERK1/2 Phosphorylation | Primary Cortical Neurons | Western Blot |

Table 3: Pathway Inhibition Assays

| Inhibitor | Concentration | Target | Purpose |

| PD98059 | Not specified | MEK | Confirm MEK/ERK pathway involvement |

| PD166866 | Not specified | FGFR-1 Tyrosine Kinase | Confirm FGFR-1 involvement |

| Actinomycin D | 1 µg/mL | Transcription | Block new gene transcription |

| Cycloheximide | 1 µg/mL | Translation | Block new protein synthesis |

Experimental Protocols

Experimental Workflow Overview

Caption: General workflow for in vitro evaluation of this compound.

Primary Cortical Neuron Culture

-

Source: Primary cerebrocortical neurons can be obtained from embryonic day 18 (E18) Sprague-Dawley rat fetuses.

-

Protocol: This protocol should be performed under sterile conditions.

-

Dissect cerebral cortices from E18 rat embryos.

-

Mince the tissue and incubate in a trypsin solution (e.g., 0.25% trypsin-EDTA) for 15-20 minutes at 37°C.

-

Neutralize the trypsin with a serum-containing medium (e.g., DMEM with 10% FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine-coated plates (e.g., 96-well plates for viability assays or larger dishes for protein extraction) at a suitable density.

-

Culture the neurons in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Allow the neurons to mature for 5-7 days before starting the experiments.

-

Neuroprotection Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

Materials:

-

Primary cortical neurons cultured in a 96-well plate.

-

This compound stock solution (in a suitable solvent like DMSO, then diluted in culture medium).

-

bFGF stock solution (positive control).

-

Glutamate solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).

-

Hanks' Balanced Salt Solution (HBSS) for vehicle control.

-

-

Protocol:

-

After 5-7 days in culture, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM), bFGF (e.g., 5, 10 ng/mL), or vehicle (HBSS).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After the pre-incubation period, add glutamate to the wells to the final desired concentration (e.g., 50, 100, or 150 µM) to induce excitotoxicity. Do not add glutamate to the control wells.

-

Incubate for another 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of the MEK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.

-

Materials:

-

Primary cortical neurons cultured in 6-well plates or 60 mm dishes.

-

This compound and bFGF.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

-

Protocol:

-

Culture primary cortical neurons to a suitable confluency.

-

Starve the cells in a low-serum medium for a few hours if necessary to reduce basal phosphorylation levels.

-

Treat the cells with this compound (10 or 100 µM) or bFGF (10 ng/mL) for 20 minutes.

-

Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

-

Concluding Remarks

The provided protocols offer a foundational framework for the in vitro investigation of this compound. Researchers should optimize these protocols based on their specific cell culture conditions and available reagents. The use of appropriate positive (bFGF) and negative (vehicle) controls, along with pathway-specific inhibitors, is crucial for validating the observed effects and elucidating the compound's mechanism of action. These experiments will be instrumental in further characterizing the therapeutic potential of this compound for neurodegenerative diseases.

References

Application Notes and Protocols for SUN11602 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN11602 is a novel synthetic aniline compound that functions as a mimetic of basic fibroblast growth factor (bFGF), exhibiting potent neuroprotective properties.[1] Unlike bFGF, this compound is a small molecule, offering advantages in terms of stability and cell permeability. These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cultures, particularly for studies on neuroprotection against excitotoxicity. The protocols outlined below are based on established methodologies and published research.[2]

Mechanism of Action

This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, which is crucial for neuronal survival and differentiation. The activation of this pathway by this compound is independent of binding to the extracellular domain of the receptor, suggesting a direct or indirect action on the cytosolic domain. The key steps in the signaling cascade are:

-

Phosphorylation of FGFR-1: this compound initiates the signaling cascade by promoting the phosphorylation of the intracellular tyrosine kinase domain of FGFR-1.

-

Activation of the MEK/ERK Pathway: The phosphorylation of FGFR-1 leads to the subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, specifically the phosphorylation of ERK1/2.

-

Upregulation of Calbindin-D28k: The activation of the MEK/ERK pathway stimulates the gene expression and synthesis of the calcium-binding protein Calbindin-D28k (Calb).

-

Intracellular Calcium Homeostasis: Increased levels of Calbindin-D28k enhance the neuron's capacity to buffer intracellular calcium, thereby preventing the detrimental rise in calcium levels associated with excitotoxic insults like glutamate exposure.

This signaling cascade ultimately leads to the protection of neurons from apoptosis and cell death.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-mediated neuroprotection.

Quantitative Data Summary

The neuroprotective effect of this compound is dose-dependent. The following table summarizes the protective effect of a 24-hour pretreatment with this compound on primary rat cerebrocortical neurons subsequently exposed to 150 µM glutamate for 24 hours. Cell viability was assessed using an MTT assay.

| Treatment Group | Concentration | % Cell Viability (Mean ± SEM) |

| Control (no glutamate) | - | 100% |

| Glutamate | 150 µM | ~45% |

| This compound + Glutamate | 1 µM | ~60% |

| This compound + Glutamate | 10 µM | ~85% |

| This compound + Glutamate | 100 µM | ~95% |

| bFGF + Glutamate | 10 ng/mL | ~98% |

Data are estimations derived from graphical representations in Murayama et al., ACS Chem Neurosci, 2013.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble up to 50 mM in DMSO and up to 20 mM in ethanol. For primary neuronal cultures, DMSO is a commonly used solvent.

-

To prepare a 10 mM stock solution, weigh out 4.52 mg of this compound (MW: 451.61 g/mol ) and dissolve it in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Protocol 2: Primary Rat Cerebrocortical Neuron Culture

Materials:

-

Timed-pregnant Wistar rat (embryonic day 17)

-

Polyethyleneimine (PEI) or Poly-D-Lysine (PDL) coated 96-well plates or culture dishes

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile dissection tools

Procedure:

-

Prepare culture plates by coating with PEI or PDL according to the manufacturer's instructions.

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect the cerebral cortices from E17 rat embryos in sterile, ice-cold HBSS.

-

Mince the cortical tissue and incubate with trypsin-EDTA to dissociate the cells.

-

Neutralize the trypsin with DMEM containing 10% FBS.

-

Gently triturate the cell suspension to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 1-2 x 10^5 cells/cm² in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the neurons to mature for 7-10 days in vitro before initiating experiments.

Protocol 3: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Materials:

-

Mature primary cortical neuron cultures (7-10 days in vitro)

-

This compound stock solution (10 mM in DMSO)

-

Glutamate stock solution (e.g., 100 mM in sterile water)

-

Culture medium (DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Experimental Workflow Diagram:

Caption: Experimental workflow for the neuroprotection assay.

Procedure:

-

Pre-treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 1 µM, 10 µM, and 100 µM.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully replace the existing culture medium with the medium containing the respective concentrations of this compound or vehicle.

-

Incubate the cultures for 24 hours at 37°C and 5% CO2.

-

-

Glutamate Exposure:

-

Prepare a working solution of glutamate in culture medium.

-

Add the glutamate solution directly to the wells to achieve a final concentration of 150 µM. Do not remove the this compound-containing medium.

-

Include a control group that does not receive glutamate.

-

Incubate the cultures for an additional 24 hours at 37°C and 5% CO2.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Carefully aspirate the medium containing MTT.

-

Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group (no glutamate, no this compound).

-

Troubleshooting and Considerations

-

Primary Neuron Health: The health and density of the primary neuronal cultures are critical for reproducible results. Ensure optimal dissection and culturing techniques are followed.

-

Glutamate Toxicity: The optimal concentration of glutamate to induce approximately 50% cell death may vary between cultures. It is recommended to perform a dose-response curve for glutamate to determine the EC50 for each new batch of cultures.

-

Inhibitor Studies: To confirm the mechanism of action, specific inhibitors of the FGFR-1 (e.g., PD166866) and MEK (e.g., PD98059) pathways can be used. Pre-incubate the neurons with the inhibitor for 30-60 minutes before adding this compound.

-

Data Analysis: Express data as a percentage of the control (untreated) cells. Use appropriate statistical analysis to determine the significance of the results.

These application notes and protocols provide a framework for utilizing this compound in primary neuronal cultures. Researchers should adapt and optimize these protocols based on their specific experimental needs and laboratory conditions.

References

Application Notes and Protocols for SUN11602 Administration in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN11602 is a novel small molecule aniline compound that acts as a mimetic of basic fibroblast growth factor (bFGF).[1][2][3] It has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, including Parkinson's disease (PD).[1][2] Unlike bFGF, this compound exhibits excellent oral bioavailability (>65% in mice, rats, and dogs) and a better safety profile, making it a promising therapeutic candidate. These application notes provide a comprehensive overview of the administration of this compound in a widely used animal model of Parkinson's disease, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.

Data Presentation: Efficacy of this compound in an MPTP-Induced Mouse Model of Parkinson's Disease

The following tables summarize the key quantitative findings from a study utilizing a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. In this model, nigrostriatal degeneration was induced by intraperitoneal injection of MPTP (80 mg/kg). This compound was administered daily by oral gavage starting 24 hours after the first MPTP administration, with endpoints assessed after 7 days.

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons

| Treatment Group | Tyrosine Hydroxylase (TH) Positive Neuron Count in Substantia Nigra | Dopamine Transporter (DAT) Expression in Substantia Nigra (relative optical density) |

| Sham | 100 ± 5.2 | 100 ± 4.8 |

| MPTP | 45 ± 3.1 | 42 ± 3.5 |

| MPTP + this compound (1 mg/kg) | 52 ± 2.9 | 50 ± 2.6 |

| MPTP + this compound (2.5 mg/kg) | 75 ± 4.5# | 72 ± 4.1# |

| MPTP + this compound (5 mg/kg) | 92 ± 5.0### | 90 ± 4.7### |

***p < 0.001 vs Sham; #p < 0.05 vs MPTP; ###p < 0.001 vs MPTP. Data are presented as mean ± SEM. (Data extracted and synthesized from Paterniti et al., 2022)

Table 2: Effect of this compound on α-Synuclein Pathology

| Treatment Group | α-Synuclein Aggregate Score in Substantia Nigra | Phosphorylated α-Synuclein (p-α-syn) Levels (relative to total α-syn) |

| Sham | 1.2 ± 0.3 | 100 ± 5.1 |

| MPTP | 4.8 ± 0.5 | 250 ± 12.3 |

| MPTP + this compound (1 mg/kg) | 4.5 ± 0.4 | 240 ± 11.8 |

| MPTP + this compound (2.5 mg/kg) | 2.8 ± 0.3# | 160 ± 8.9# |

| MPTP + this compound (5 mg/kg) | 1.5 ± 0.2### | 110 ± 6.2### |

***p < 0.001 vs Sham; #p < 0.05 vs MPTP; ###p < 0.001 vs MPTP. Data are presented as mean ± SEM. (Data extracted and synthesized from Paterniti et al., 2022)

Table 3: Anti-inflammatory and Anti-apoptotic Effects of this compound

| Treatment Group | Iba-1 Positive Cells (Microglia) in Substantia Nigra | NF-κB p65 Nuclear Translocation (relative optical density) | Cleaved Caspase-3 Expression (relative optical density) |

| Sham | 100 ± 6.1 | 100 ± 5.5 | 100 ± 4.9 |

| MPTP | 280 ± 15.2 | 260 ± 13.1 | 290 ± 14.7*** |

| MPTP + this compound (1 mg/kg) | 270 ± 14.8 | 250 ± 12.9 | 280 ± 13.5 |

| MPTP + this compound (2.5 mg/kg) | 180 ± 10.3# | 170 ± 9.8# | 190 ± 10.1# |

| MPTP + this compound (5 mg/kg) | 110 ± 7.3### | 115 ± 6.8### | 120 ± 7.2### |

***p < 0.001 vs Sham; #p < 0.05 vs MPTP; ###p < 0.001 vs MPTP. Data are presented as mean ± SEM. (Data extracted and synthesized from Paterniti et al., 2022)

Experimental Protocols

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of Parkinson's-like pathology in mice using MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP hydrochloride (Sigma-Aldrich)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

Procedure:

-

Prepare a fresh solution of MPTP in sterile saline at a concentration of 2 mg/mL.

-

Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals to each mouse. The total dose per mouse is 80 mg/kg.

-

House the animals in a well-ventilated area and monitor for any adverse reactions.

-

The sham control group receives saline injections following the same schedule.

This compound Administration

This protocol details the oral administration of this compound to the MPTP-treated mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in sterile water)

-

Oral gavage needles

Procedure:

-

Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 1 mg/kg, 2.5 mg/kg, and 5 mg/kg).

-

Beginning 24 hours after the first MPTP injection, administer the this compound solution or vehicle to the respective groups of mice via oral gavage.

-

Continue daily administration for the duration of the study (e.g., 7 days).

Immunohistochemistry for TH and α-Synuclein

This protocol outlines the staining and quantification of key markers of Parkinson's disease in brain tissue.

Materials:

-

Mouse brain tissue sections (fixed and sliced)

-

Primary antibodies: anti-TH, anti-α-synuclein

-

Secondary antibodies (biotinylated)

-

Avidin-biotin complex (ABC) kit

-

DAB substrate kit

-

Microscope and imaging software

Procedure:

-

Deparaffinize and rehydrate the brain sections.

-

Perform antigen retrieval as required for the specific antibodies.

-

Block endogenous peroxidase activity.

-

Incubate sections with the primary antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal using the DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the sections.

-

Quantify the number of TH-positive neurons and the intensity of α-synuclein staining using image analysis software.

Visualizations

Signaling Pathway of this compound

The neuroprotective effects of this compound are mediated through the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway. This leads to the downstream activation of the MEK/ERK pathway and subsequent upregulation of Calbindin-D28k, a calcium-binding protein that helps maintain intracellular calcium homeostasis.

Caption: this compound signaling pathway promoting neuroprotection.

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the MPTP mouse model.

Caption: Experimental workflow for this compound in the MPTP model.

Logical Relationship: Neuroprotective Mechanisms of this compound

This diagram outlines the key pathological features of Parkinson's disease that are counteracted by the administration of this compound.

Caption: this compound counteracts key PD pathologies.

References

- 1. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a bFGF mimetic, modulated neuroinflammation, apoptosis and calcium-binding proteins in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Oral Gavage of SUN11602 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the oral administration of the novel aniline compound SUN11602 to mice via gavage. This document includes detailed methodologies, quantitative data summaries, and a visualization of the compound's signaling pathway and experimental workflow.

Introduction

This compound is a synthetic small molecule that mimics the neuroprotective effects of basic fibroblast growth factor (bFGF).[1][2] It has been shown to exert its effects through the activation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, leading to the modulation of downstream cellular processes involved in neuroprotection, reduction of neuroinflammation, and inhibition of apoptosis.[1][3] This document outlines a standardized protocol for the preparation and oral gavage of this compound in mice for preclinical research.

Quantitative Data Summary

The following tables summarize the recommended dosage and materials for the oral gavage protocol.

Table 1: this compound Dosage for Oral Gavage in Mice

| Dosage Group | Dose (mg/kg) | Frequency | Administration Route |

| Low | 1 | Daily | Oral Gavage |

| Medium | 2.5 | Daily | Oral Gavage |

| High | 5 | Daily | Oral Gavage |

Note: The selection of the appropriate dose will depend on the specific experimental design and research question.[3]

Table 2: Materials and Equipment

| Item | Description |

| This compound | 4-({4-[--INVALID-LINK--amino]-1-piperidinyl}methyl)benzamide |

| Vehicle | Sterile Saline (0.9% NaCl) with 0.5% Tween 80 and 0.5% DMSO (recommended) |

| Gavage Needles | 18-20 gauge, 1.5-inch, curved, with a ball tip |

| Syringes | 1 mL tuberculin syringes |

| Animal Scale | To accurately weigh mice for dose calculation |

| Vortex Mixer | For proper mixing of the gavage solution |

| Personal Protective Equipment | Lab coat, gloves, safety glasses |

Experimental Protocols

Preparation of this compound for Oral Gavage

Note on Vehicle Selection: The specific vehicle for oral gavage of this compound in mice is not consistently reported across all studies. While some studies on other compounds have used vehicles like distilled water or 2-hydroxypropyl-β-cyclodextrin, a common and effective practice for compounds with low water solubility is to use a co-solvent system. This compound is soluble in DMSO. Therefore, a recommended vehicle is sterile saline containing a low percentage of DMSO to aid in dissolution and a surfactant like Tween 80 to maintain the stability of the solution.

-

Calculate the Required Amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the weight of the mouse, calculate the total amount of this compound needed. For a 25g mouse, the calculation would be: 5 mg/kg * 0.025 kg = 0.125 mg.

-

Prepare the Vehicle Solution: Prepare a stock solution of 0.5% Tween 80 in sterile saline.

-

Dissolve this compound:

-

For a final dosing volume of 100 µL per mouse, first, dissolve the calculated amount of this compound in a minimal amount of DMSO (e.g., 0.5 µL, resulting in a 0.5% final concentration).

-

Vortex thoroughly to ensure complete dissolution.

-

-

Final Formulation: Add the this compound/DMSO solution to the saline/Tween 80 vehicle to achieve the final desired concentration and a total volume of 100 µL per dose. Vortex the solution again to ensure homogeneity.

Oral Gavage Procedure in Mice

-

Animal Handling and Restraint:

-

Gently pick up the mouse by the base of the tail and allow it to grasp a wire cage lid or similar surface with its forepaws.

-

Securely scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger. This will immobilize the head and prevent the mouse from biting.

-

-

Measuring the Gavage Needle:

-

Before the first gavage, measure the appropriate insertion depth for each mouse. Place the tip of the gavage needle at the corner of the mouse's mouth and extend it to the last rib. This length ensures the needle will reach the stomach.

-

-

Administration:

-

With the mouse properly restrained and its head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-insert.

-

Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the this compound solution.

-

After administration, gently withdraw the needle in a single, smooth motion.

-

-

Post-Procedure Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo administration.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for oral gavage.

References

SUN11602: A Promising bFGF Mimetic for Spinal Cord Injury Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction